4-(5-Bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
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Overview
Description
4-(5-Bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles. This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a fused heterocyclic system. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and 4-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 5-bromo-2-fluoroaniline with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as ammonium acetate, under reflux conditions to form the dihydropyrimido[1,2-a]benzimidazole core.
Final Product: The final step involves purification of the product using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Products may include 4-(5-bromo-2-fluorophenyl)-2-(4-formylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole.
Reduction: Products may include 4-(2-fluorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole.
Substitution: Products may include derivatives with various functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, 4-(5-Bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-chlorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- 4-(5-Bromo-2-fluorophenyl)-2-(4-hydroxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- 4-(5-Bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzothiazole
Uniqueness
Compared to similar compounds, 4-(5-Bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole stands out due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The methoxy group further adds to its unique profile by affecting its solubility and interaction with biological targets.
Properties
Molecular Formula |
C23H17BrFN3O |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C23H17BrFN3O/c1-29-16-9-6-14(7-10-16)20-13-22(17-12-15(24)8-11-18(17)25)28-21-5-3-2-4-19(21)26-23(28)27-20/h2-13,22H,1H3,(H,26,27) |
InChI Key |
SVJHEPIAPNZWOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=C(C=CC(=C5)Br)F |
Origin of Product |
United States |
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